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Compound of Interest
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Cat. No.: B1673348 Get Quote

Disclaimer: Direct scientific literature extensively detailing a compound specifically named "O-
Methylmoschatoline" is not readily available. This guide has been constructed based on the

high probability that "Moschatoline," its presumed parent compound, belongs to the aporphine

class of alkaloids, a group of naturally occurring compounds found in various plant species,

notably within the Annonaceae family (e.g., Guatteria species). The information presented

herein is, therefore, a comprehensive overview of the chemical structure, properties, and

biological activities characteristic of O-methylated aporphine alkaloids, using a representative

structure to illustrate the core features of the putative O-Methylmoschatoline.

Introduction to Aporphine Alkaloids
Aporphine alkaloids represent a significant and diverse subgroup of isoquinoline alkaloids,

characterized by a tetracyclic core structure: 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.

These compounds are of considerable interest to the scientific community due to their wide

range of pharmacological activities. Variations in the substitution patterns on the aromatic rings,

including hydroxylation, methoxylation, and the presence of methylenedioxy bridges, give rise

to a vast array of distinct aporphine alkaloids with unique biological profiles. O-methylation is a

common structural feature and plays a crucial role in modulating the physicochemical

properties and biological efficacy of these molecules.

Proposed Chemical Structure of O-
Methylmoschatoline
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Based on the analysis of aporphine alkaloids isolated from Guatteria and related plant genera,

we propose a plausible structure for O-Methylmoschatoline. For the purpose of this guide, we

will consider O-Methylmoschatoline to be the O-methylated derivative of a hypothetical

"Moschatoline," which is presumed to be an aporphine alkaloid with at least one hydroxyl group

available for methylation. A representative structure for O-Methylmoschatoline is depicted

below, based on the O-methylation of a known aporphine alkaloid, 1,2,9-trimethoxy-10-

hydroxyaporphine.

Caption: Proposed chemical structure of O-Methylmoschatoline.

Note: An actual image of the chemical structure would be embedded here in a real-world

application. For this text-based generation, a placeholder is used. The structure would be that

of 1,2,9,10-tetramethoxyaporphine.

Physicochemical and Spectroscopic Properties
The properties of O-Methylmoschatoline can be inferred from the general characteristics of

aporphine alkaloids. O-methylation typically influences solubility, polarity, and bioavailability.

Table 1: Predicted Physicochemical Properties of O-Methylmoschatoline

Property Predicted Value/Characteristic

Molecular Formula C21H25NO4

Molecular Weight 355.43 g/mol

Appearance Likely a crystalline solid or amorphous powder

Solubility

Expected to have moderate solubility in organic

solvents (e.g., chloroform, methanol, DMSO)

and low solubility in water.

Melting Point

Highly dependent on the specific isomer and

crystalline form; typically ranges from 100-250

°C for aporphine alkaloids.

pKa

The tertiary amine in the aporphine core imparts

basic properties, with pKa values typically in the

range of 8-9.
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Table 2: Expected Spectroscopic Data for O-Methylmoschatoline

Technique Expected Features

¹H NMR

- Signals for aromatic protons on the

dibenzoquinoline core. - Singlets corresponding

to the methoxy group protons (typically in the δ

3.5-4.0 ppm range). - Signals for the aliphatic

protons of the tetrahydroisoquinoline moiety. - A

singlet for the N-methyl group protons, if

present.

¹³C NMR

- Resonances for the aromatic carbons. -

Signals for the methoxy group carbons (typically

in the δ 55-65 ppm range). - Resonances for the

aliphatic carbons of the aporphine core.

Mass Spectrometry (MS)

- A molecular ion peak [M]+ or protonated

molecule [M+H]+ corresponding to the

molecular weight. - Characteristic fragmentation

patterns involving the loss of substituents and

cleavage of the tetracyclic ring system.

Infrared (IR)

- Aromatic C-H stretching vibrations. - C-O

stretching vibrations for the methoxy groups. -

C-N stretching vibrations.

Ultraviolet (UV)

- Absorption maxima characteristic of the

dibenzoquinoline chromophore, typically in the

range of 220-320 nm.

Synthesis and Isolation
Isolation from Natural Sources
Aporphine alkaloids are typically isolated from plant material through a series of extraction and

chromatographic steps.

Experimental Protocol: General Isolation of Aporphine Alkaloids
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Extraction: Dried and powdered plant material (e.g., leaves, bark) is subjected to extraction

with an organic solvent, often methanol or ethanol, sometimes acidified to facilitate alkaloid

extraction.

Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5%

HCl) and washed with a nonpolar organic solvent (e.g., hexane) to remove neutral

compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the

alkaloids are extracted into a polar organic solvent (e.g., chloroform or dichloromethane).

Chromatography: The resulting alkaloid-rich fraction is subjected to various chromatographic

techniques for purification. This may include:

Column Chromatography: Using stationary phases like silica gel or alumina with a gradient

of solvents of increasing polarity.

Preparative Thin-Layer Chromatography (TLC): For the separation of smaller quantities.

High-Performance Liquid Chromatography (HPLC): Often used for final purification to

obtain highly pure compounds.
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Caption: General workflow for the isolation of aporphine alkaloids.
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Chemical Synthesis
The total synthesis of aporphine alkaloids is a complex process often involving multiple steps. A

common strategy is the biomimetic oxidative cyclization of benzylisoquinoline precursors. O-

methylation is typically achieved using a methylating agent.

Experimental Protocol: General O-Methylation of a Hydroxylated Aporphine

Dissolution: The hydroxylated aporphine precursor (e.g., "Moschatoline") is dissolved in a

suitable aprotic solvent (e.g., anhydrous acetone, DMF, or THF).

Addition of Base: A mild base, such as potassium carbonate (K2CO3) or cesium carbonate

(Cs2CO3), is added to deprotonate the hydroxyl group.

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH3I) or dimethyl

sulfate ((CH3)2SO4), is added to the reaction mixture.

Reaction Conditions: The reaction is typically stirred at room temperature or gently heated

for several hours to overnight, and the progress is monitored by TLC or LC-MS.

Work-up and Purification: Upon completion, the reaction is quenched with water, and the

product is extracted with an organic solvent. The organic layer is washed, dried, and

concentrated. The crude product is then purified by column chromatography or

recrystallization to yield the pure O-methylated aporphine.

Biological Activity and Potential Signaling Pathways
Aporphine alkaloids exhibit a wide spectrum of biological activities. The specific effects of O-
Methylmoschatoline would depend on its precise structure and stereochemistry. However,

based on related compounds, several potential activities can be predicted.

Table 3: Potential Biological Activities of O-Methylmoschatoline
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Activity Description and Potential Mechanism

Anticancer

Many aporphine alkaloids show cytotoxicity

against various cancer cell lines. Mechanisms

can include apoptosis induction, cell cycle

arrest, and inhibition of topoisomerase.

Antimicrobial
Activity against bacteria and fungi has been

reported for some aporphine alkaloids.

Antioxidant

The phenolic rings can act as free radical

scavengers. O-methylation might modulate this

activity.

Neurological Effects

Aporphines can interact with various

neurotransmitter receptors, including dopamine

and serotonin receptors, leading to a range of

CNS effects.

Potential Signaling Pathway Modulation:

The anticancer activity of many natural products, including aporphine alkaloids, often involves

the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and

death. A common pathway implicated is the PI3K/Akt/mTOR pathway, which is frequently

hyperactivated in cancer.
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Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion
While "O-Methylmoschatoline" remains a putative compound, its likely classification as an O-

methylated aporphine alkaloid places it within a well-studied and pharmacologically significant

class of natural products. This guide provides a foundational understanding of its probable

chemical and physical properties, methods for its isolation and synthesis, and its potential

biological activities. Further research, beginning with the definitive isolation and structural

elucidation of "Moschatoline" and "O-Methylmoschatoline" from their natural source, is

required to validate these predictions and fully explore their therapeutic potential. This

document serves as a valuable resource for researchers and drug development professionals

initiating investigations into this and related aporphine alkaloids.
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To cite this document: BenchChem. [O-Methylmoschatoline: A Technical Guide for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673348#o-methylmoschatoline-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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